2-Amino-3-(3,5-dichlorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

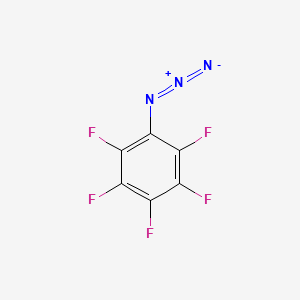

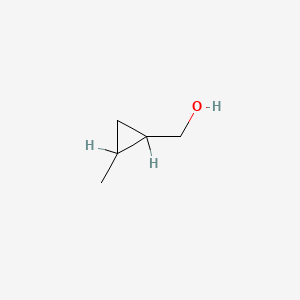

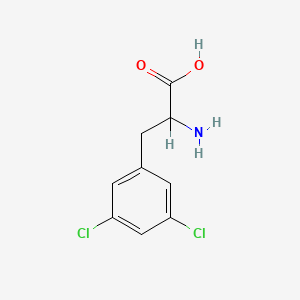

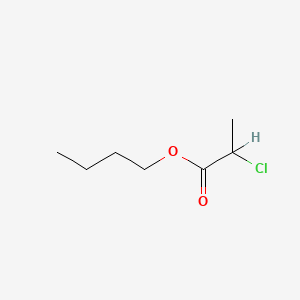

“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by its CAS number 128833-97-6 .

Molecular Structure Analysis

The molecular structure of “2-Amino-3-(3,5-dichlorophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group at the 2-position and a 3,5-dichlorophenyl group at the 3-position . The molecular weight of the compound is 234.08 .Physical And Chemical Properties Analysis

“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a solid at room temperature . Its melting point is between 102-104 degrees Celsius .Scientific Research Applications

Fluorescence Derivatisation

2-Amino-3-(3,5-dichlorophenyl)propanoic acid has applications in fluorescence derivatization. Frade et al. (2007) demonstrated its use in coupling with the amino groups of various amino acids to produce strongly fluorescent derivatives, useful in biological assays Frade et al..

Potential GABA B Receptor Antagonists

The compound's analogs have been studied for their role as GABA B receptor antagonists. Abbenante et al. (1997) synthesized lower homologues of baclofen and found that the chlorinated acids acted as weak specific antagonists of GABA at the GABAB receptor Abbenante et al..

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies of related dichlorophenyl amino acids have been conducted. Vanasundari et al. (2018) investigated the spectroscopic and structural aspects of these compounds, highlighting their potential in biological activities, including their inhibitory action on Placenta growth factor Vanasundari et al..

Asymmetric Hydrogenation Studies

O'reilly et al. (1990) studied asymmetric hydrogenation of derivatives of 2-amino-3-(3,5-dichlorophenyl)propanoic acid, focusing on the synthesis of optically pure isoquinolinecarboxylic acid O'reilly et al..

Heterocyclic Compounds Synthesis

Sayed et al. (2003) explored the use of a derivative in the synthesis of new heterocyclic compounds with potential biological activity Sayed et al..

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) characterized polymorphic forms of a pharmaceutical compound related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, providing insights into its structural variations Vogt et al..

Structural Characterization of Derivatives

Shuang-hu (2014) synthesized and structurally characterized derivatives, demonstrating their potential for further chemical analysis and applications Shuang-hu.

Nonlinear Optical Materials

Further research by Vanasundari et al. (2017) on the spectroscopic properties of butanoic acid derivatives indicated their suitability as nonlinear optical materials Vanasundari et al..

Intermediates in Synthesis of Biologically Active Compounds

Orlinskii (1996) discussed the role of 3-(aminothiocarbonylthio)propanoic acids, related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, as intermediates in the synthesis of biologically active compounds Orlinskii.

Safety And Hazards

properties

IUPAC Name |

2-amino-3-(3,5-dichlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAODYKLBUMXKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3,5-dichlorophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)